molecular formula C28H28N2O3S B11412159 2-{[(5-ethyl-1-benzofuran-3-yl)acetyl]amino}-N-(2-phenylethyl)-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxamide

2-{[(5-ethyl-1-benzofuran-3-yl)acetyl]amino}-N-(2-phenylethyl)-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxamide

Cat. No.: B11412159
M. Wt: 472.6 g/mol
InChI Key: QVTDSAXZTLWAQS-UHFFFAOYSA-N
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Description

2-[2-(5-ETHYL-1-BENZOFURAN-3-YL)ACETAMIDO]-N-(2-PHENYLETHYL)-4H,5H,6H-CYCLOPENTA[B]THIOPHENE-3-CARBOXAMIDE is a complex organic compound that features a unique combination of benzofuran, cyclopentathiophene, and carboxamide functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[2-(5-ETHYL-1-BENZOFURAN-3-YL)ACETAMIDO]-N-(2-PHENYLETHYL)-4H,5H,6H-CYCLOPENTA[B]THIOPHENE-3-CARBOXAMIDE typically involves multi-step organic reactions. One common approach is to start with the synthesis of the benzofuran and cyclopentathiophene intermediates, followed by their coupling through amide bond formation.

    Synthesis of Benzofuran Intermediate: The benzofuran intermediate can be synthesized via a Friedel-Crafts acylation reaction, followed by cyclization.

    Synthesis of Cyclopentathiophene Intermediate: The cyclopentathiophene intermediate can be prepared through a series of thiophene ring-forming reactions, often involving the use of sulfur-containing reagents.

    Coupling Reaction: The final step involves coupling the benzofuran and cyclopentathiophene intermediates through an amide bond formation, typically using reagents such as carbodiimides or coupling agents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide).

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.

Chemical Reactions Analysis

Types of Reactions

2-[2-(5-ETHYL-1-BENZOFURAN-3-YL)ACETAMIDO]-N-(2-PHENYLETHYL)-4H,5H,6H-CYCLOPENTA[B]THIOPHENE-3-CARBOXAMIDE can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions can be carried out using reagents such as lithium aluminum hydride or sodium borohydride, resulting in reduced forms of the compound.

    Substitution: The compound can undergo substitution reactions, particularly at the benzofuran and thiophene rings, using electrophilic or nucleophilic reagents.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, chromium trioxide, and hydrogen peroxide.

    Reduction: Lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation.

    Substitution: Halogenating agents, nucleophiles like amines or thiols, and electrophiles like alkyl halides.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.

Scientific Research Applications

    Medicinal Chemistry: The compound’s unique structure makes it a candidate for drug development, particularly for targeting specific enzymes or receptors.

    Materials Science: The compound’s electronic properties could be explored for use in organic semiconductors or photovoltaic materials.

    Biological Studies: The compound may be used in studies to understand its interactions with biological macromolecules, such as proteins or nucleic acids.

Mechanism of Action

The mechanism of action of 2-[2-(5-ETHYL-1-BENZOFURAN-3-YL)ACETAMIDO]-N-(2-PHENYLETHYL)-4H,5H,6H-CYCLOPENTA[B]THIOPHENE-3-CARBOXAMIDE involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to these targets through hydrogen bonding, hydrophobic interactions, or π-π stacking, leading to modulation of their activity. The exact pathways involved would depend on the specific biological context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

  • 2-[2-(5-METHYL-1-BENZOFURAN-3-YL)ACETAMIDO]-N-(2-PHENYLETHYL)-4H,5H,6H-CYCLOPENTA[B]THIOPHENE-3-CARBOXAMIDE
  • 2-[2-(5-ETHYL-1-BENZOFURAN-3-YL)ACETAMIDO]-N-(2-METHYLETHYL)-4H,5H,6H-CYCLOPENTA[B]THIOPHENE-3-CARBOXAMIDE

Uniqueness

The uniqueness of 2-[2-(5-ETHYL-1-BENZOFURAN-3-YL)ACETAMIDO]-N-(2-PHENYLETHYL)-4H,5H,6H-CYCLOPENTA[B]THIOPHENE-3-CARBOXAMIDE lies in its specific combination of functional groups, which confer distinct electronic and steric properties. This makes it particularly suitable for applications where precise molecular interactions are required.

Properties

Molecular Formula

C28H28N2O3S

Molecular Weight

472.6 g/mol

IUPAC Name

2-[[2-(5-ethyl-1-benzofuran-3-yl)acetyl]amino]-N-(2-phenylethyl)-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxamide

InChI

InChI=1S/C28H28N2O3S/c1-2-18-11-12-23-22(15-18)20(17-33-23)16-25(31)30-28-26(21-9-6-10-24(21)34-28)27(32)29-14-13-19-7-4-3-5-8-19/h3-5,7-8,11-12,15,17H,2,6,9-10,13-14,16H2,1H3,(H,29,32)(H,30,31)

InChI Key

QVTDSAXZTLWAQS-UHFFFAOYSA-N

Canonical SMILES

CCC1=CC2=C(C=C1)OC=C2CC(=O)NC3=C(C4=C(S3)CCC4)C(=O)NCCC5=CC=CC=C5

Origin of Product

United States

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